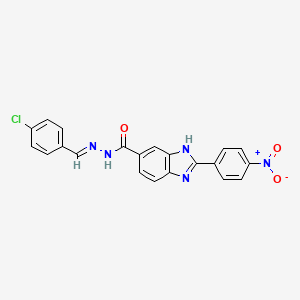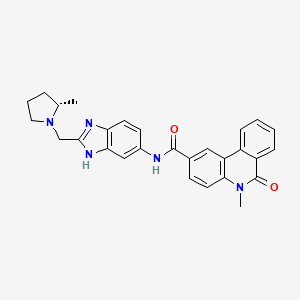
Eleven-Nineteen-Leukemia Protein IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eleven-Nineteen-Leukemia Protein IN-3 is a protein that plays a significant role in the regulation of gene expression. It is part of the YEATS domain-containing proteins, which are known for their ability to recognize acetylated histones and recruit other proteins to promote transcription. This protein is particularly important in the context of leukemia, where it is often involved in chromosomal translocations that lead to the development of acute myeloid leukemia (AML) and other cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-3 typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a host cell (such as E. coli or yeast) for protein production. The host cells are cultured under specific conditions to induce protein expression, and the protein is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-3 primarily undergoes interactions with acetylated histones through its YEATS domain. This interaction is crucial for its role in gene regulation. The protein does not typically undergo traditional chemical reactions such as oxidation or reduction but rather participates in protein-protein interactions and post-translational modifications .
Common Reagents and Conditions: The primary reagents involved in the study of this compound are acetylated histones and other proteins that interact with it. Conditions for these interactions are typically physiological, involving buffers that mimic the intracellular environment .
Major Products: The major outcome of the interactions involving this compound is the regulation of gene expression. This can lead to the activation or repression of specific genes, depending on the context .
Aplicaciones Científicas De Investigación
Eleven-Nineteen-Leukemia Protein IN-3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-3 involves its YEATS domain, which binds to acetylated histones. This binding recruits other proteins, such as the Super Elongation Complex (SEC) and histone methyltransferase DOT1L, to the site of transcription. These complexes then promote the elongation of RNA transcripts and the activation of target genes . In the context of leukemia, this can lead to the uncontrolled proliferation of leukemic cells .
Comparación Con Compuestos Similares
- AF9
- YEATS2
- GAS41
Propiedades
Fórmula molecular |
C28H27N5O2 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
5-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-6-oxophenanthridine-2-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-17-6-5-13-33(17)16-26-30-23-11-10-19(15-24(23)31-26)29-27(34)18-9-12-25-22(14-18)20-7-3-4-8-21(20)28(35)32(25)2/h3-4,7-12,14-15,17H,5-6,13,16H2,1-2H3,(H,29,34)(H,30,31)/t17-/m0/s1 |
Clave InChI |
CCTWWXZPDOYAIL-KRWDZBQOSA-N |
SMILES isomérico |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
SMILES canónico |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


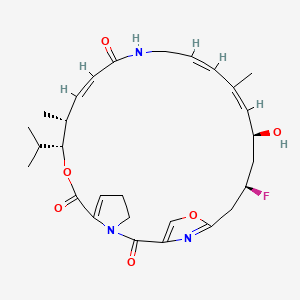
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

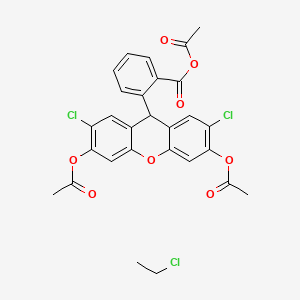
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
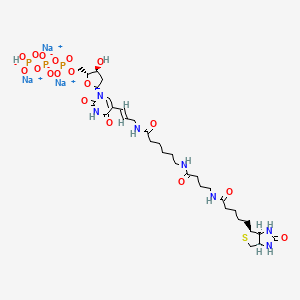
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)
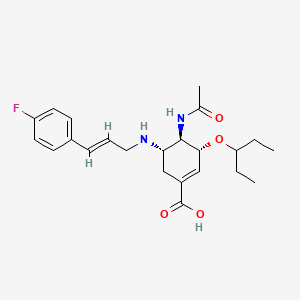

![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)
